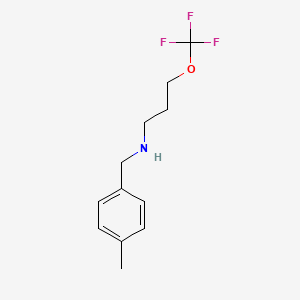
(4-Methyl-benzyl)-(3-trifluoromethoxy-propyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methyl-benzyl)-(3-trifluoromethoxy-propyl)-amine is a chemical compound with the molecular formula C12H16F3NO and a molecular weight of 247.257 g/mol . This compound is characterized by the presence of a 4-methyl-benzyl group and a 3-trifluoromethoxy-propyl group attached to an amine functional group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-benzyl)-(3-trifluoromethoxy-propyl)-amine typically involves the reaction of 4-methyl-benzyl chloride with 3-trifluoromethoxy-propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methyl-benzyl)-(3-trifluoromethoxy-propyl)-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl and propyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl or propyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Methyl-benzyl)-(3-trifluoromethoxy-propyl)-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4-Methyl-benzyl)-(3-trifluoromethoxy-propyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Methyl-benzyl)-(3-trifluoromethoxy-ethyl)-amine
- (4-Methyl-benzyl)-(3-trifluoromethoxy-butyl)-amine
- (4-Methyl-benzyl)-(3-trifluoromethoxy-phenyl)-amine
Uniqueness
(4-Methyl-benzyl)-(3-trifluoromethoxy-propyl)-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethoxy group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C12H16F3NO |
|---|---|
Molekulargewicht |
247.26 g/mol |
IUPAC-Name |
N-[(4-methylphenyl)methyl]-3-(trifluoromethoxy)propan-1-amine |
InChI |
InChI=1S/C12H16F3NO/c1-10-3-5-11(6-4-10)9-16-7-2-8-17-12(13,14)15/h3-6,16H,2,7-9H2,1H3 |
InChI-Schlüssel |
UIEXJWURUBSJAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CNCCCOC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


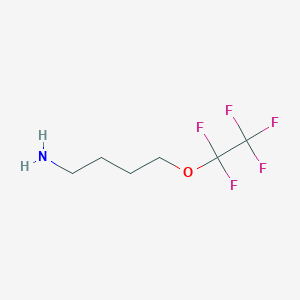
![1-Methyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B11759242.png)
![3-Amino-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B11759244.png)
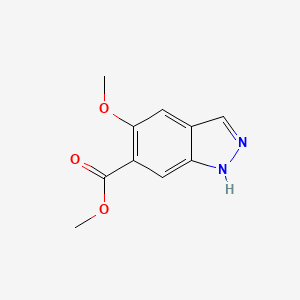
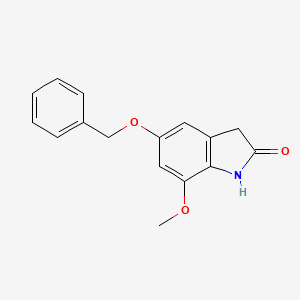
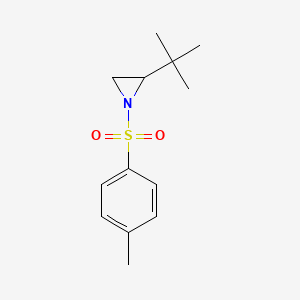
![6-Fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one](/img/structure/B11759252.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine](/img/structure/B11759253.png)
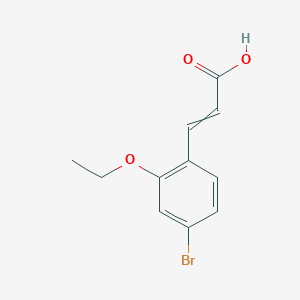
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione](/img/structure/B11759258.png)
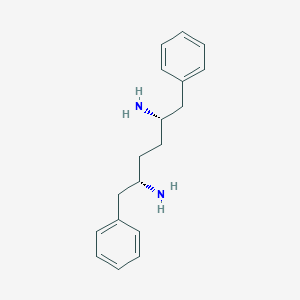
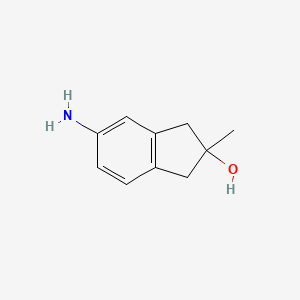
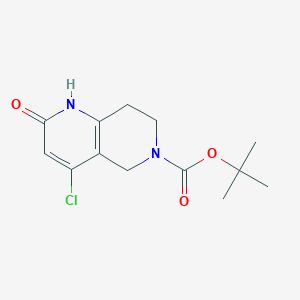
![(1R,3S,5R)-3-{[(benzyloxy)carbonyl]amino}-5-hydroxycyclohexane-1-carboxylic acid](/img/structure/B11759277.png)
